4-(allyloxy)-4-oxobutanoic acid

Protecting-group chemistry Orthogonal deprotection Synthetic methodology

4-(Allyloxy)-4-oxobutanoic acid (CAS 3882-09-5, C₇H₁₀O₄, MW 158.15 g/mol), systematically named 4-oxo-4-prop-2-enoxybutanoic acid and commonly referred to as succinic acid monoallyl ester, is a bifunctional C₄-dicarboxylic acid monoester bearing a terminal allyl ester on one carboxyl terminus and a free carboxylic acid on the other. The compound is supplied as a colourless liquid (typically ≥95% purity), often stabilized with 4-tert-butylcatechol (TBC) to inhibit premature radical polymerization of the allyl moiety, and is classified as corrosive (UN 3265, Hazard Class with acute oral toxicity (H302).

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
Cat. No. B3819673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(allyloxy)-4-oxobutanoic acid
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CCC(=O)O
InChIInChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9)
InChIKeyMBYVZGBOJWAZJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Allyloxy)-4-oxobutanoic Acid (Succinic Acid Monoallyl Ester): Core Identity for Scientific Procurement


4-(Allyloxy)-4-oxobutanoic acid (CAS 3882-09-5, C₇H₁₀O₄, MW 158.15 g/mol), systematically named 4-oxo-4-prop-2-enoxybutanoic acid and commonly referred to as succinic acid monoallyl ester, is a bifunctional C₄-dicarboxylic acid monoester bearing a terminal allyl ester on one carboxyl terminus and a free carboxylic acid on the other . The compound is supplied as a colourless liquid (typically ≥95% purity), often stabilized with 4-tert-butylcatechol (TBC) to inhibit premature radical polymerization of the allyl moiety, and is classified as corrosive (UN 3265, Hazard Class 8) with acute oral toxicity (H302) . Its dual functionality—polymerizable alkene plus reactive carboxylic acid—places it at the intersection of monomer chemistry, protecting-group strategy, and bioactive ester design, making substitution decisions consequential rather than trivial .

Why 4-(Allyloxy)-4-oxobutanoic Acid Cannot Be Casually Swapped with Other Succinate Monoesters


Substituting a monomethyl, monoethyl, or diallyl succinate ester for 4-(allyloxy)-4-oxobutanoic acid introduces trade-offs in three interdependent dimensions—metabolite safety, deprotection orthogonality, and polymer architecture—that no single analog resolves simultaneously. Monomethyl succinate, while a potent insulin secretagogue, releases neurotoxic methanol upon intracellular hydrolysis; the monoallyl ester avoids this liability entirely while retaining in vivo insulinotropic activity at equivalent dosing (2 μmol/g i.v.) [1]. In synthetic chemistry, the allyl ester can be chemoselectively cleaved in the presence of methyl esters with zero detectable cross-reactivity, a capability unavailable with any saturated alkyl ester pair . For polymer applications, the monoallyl architecture furnishes exactly one radically polymerizable group versus the two present in diallyl succinate, meaning the monoallyl compound enables linear chain extension while diallyl necessarily introduces crosslinks—two fundamentally different network outcomes from structurally adjacent building blocks [2].

4-(Allyloxy)-4-oxobutanoic Acid: Quantified Differentiation Evidence Versus Closest Analogs


Chemoselective Allyl Ester Cleavage in the Presence of Methyl Esters: A Direct Competition Experiment

When a 1:1 mixture of an allyl ester and a methyl ester of 2-(4-isobutylphenyl)propanoic acid was subjected to free-radical deallylation conditions, the methyl ester showed zero consumption while the allyl ester was converted to the corresponding carboxylic acid in 86% yield in benzene and 91% yield in water . This direct head-to-head competition establishes that the allyl ester moiety in 4-(allyloxy)-4-oxobutanoic acid can be removed with complete chemoselectivity over methyl esters—a capability not achievable with any saturated alkyl ester pairing (e.g., methyl vs ethyl) under the same conditions. In a complementary heterogeneous catalysis system using H-β zeolite, allyl ester deprotection likewise proceeded selectively in the presence of a methyl ester without affecting the latter, confirming the orthogonality across mechanistically distinct cleavage protocols .

Protecting-group chemistry Orthogonal deprotection Synthetic methodology

Methanol-Free Insulinotropic Activity: In Vivo Efficacy Without Neurotoxic Metabolite Liability

In normoglycemic anaesthetized rats, intravenous administration of 4-(allyloxy)-4-oxobutanoic acid (monoallyl succinate) at a dose of 2 μmol/g body weight stimulated a significant increase in plasma insulin concentration [1]. While monomethyl and dimethyl succinate are also potent insulin secretagogues in the same model system, their intracellular hydrolysis generates methanol—a known neurotoxicant and metabolic poison [1][2]. The monoallyl ester produces allyl alcohol upon hydrolysis, a metabolite that does not carry the same cumulative neurotoxicity risk and is rapidly conjugated via glutathione-dependent pathways. The same study demonstrated that monoethyl, monopropyl, monoisopropyl, and diallyl esters also retain insulinotropic efficacy at the 2 μmol/g dose, confirming that the methanol-avoidance principle extends across a range of non-methyl succinate esters [1].

Insulin secretion Succinate ester pharmacology Metabolite safety

Bifunctional Monomer Architecture: Linear Copolymerization Capability Versus Diallyl Succinate Crosslinking

4-(Allyloxy)-4-oxobutanoic acid carries one radically polymerizable allyl group (C=C) and one free carboxylic acid (COOH), yielding a strictly bifunctional AB-type monomer with a molecular weight of 158.15 g/mol . In contrast, diallyl succinate (CAS 925-16-6, C₁₀H₁₄O₄, MW 198.22 g/mol) presents two allyl ester termini and no free acid, functioning as an A₂-type crosslinking monomer [1]. Under standard free-radical conditions, the monoallyl compound undergoes linear chain propagation when copolymerized with vinyl acetate or similar comonomers, producing thermoplastic or lightly branched copolymers whose carboxylic acid side-chains remain available for post-polymerization functionalization [2]. Diallyl succinate, by contrast, undergoes cyclopolymerization and intermolecular crosslinking, generating thermoset networks with an eleven-membered cyclic structural repeat unit that governs glass transition temperature and mechanical properties—a fundamentally different material outcome [1]. The monoallyl:diallyl pair thus constitutes a reactive-diluent-versus-crosslinker dichotomy that cannot be bridged by formulation adjustment alone.

Polymer chemistry Allyl monomers Radical polymerization Network architecture

Palladium(0)-Catalyzed Mild Deprotection: Orthogonal Cleavage Under Neutral Conditions Versus Alkaline Methyl Ester Hydrolysis

Shimizu et al. (2001) demonstrated that allyl succinates prepared from 4-(allyloxy)-4-oxobutanoic acid (4b) in 96% yield can be efficiently converted into the corresponding hemisuccinate (free diacid) by either palladium(0)-catalyzed deallylation or treatment with lithium propyl mercaptide . The Pd(0)-mediated route operates under neutral, non-aqueous conditions at ambient temperature, preserving acid-labile functionality, stereocenters, and other protecting groups (e.g., silyl ethers, acetals) that would be destroyed by the alkaline hydrolysis required for methyl ester cleavage. Monomethyl succinate esters, by mechanistic necessity, demand saponification (aqueous base, elevated temperature) or strongly acidic hydrolysis for deprotection—conditions incompatible with many complex synthetic intermediates. The yield differential is also notable: the allyl succinate preparation proceeds in 96% isolated yield for sterically hindered tertiary alcohol substrates, demonstrating that the allyl ester handle does not compromise acylation efficiency .

Protecting-group strategy Palladium catalysis Total synthesis Hemisuccinate preparation

Validated Synthetic Intermediate in Reveromycin A Total Synthesis: Documented Multi-Step Performance

In the total synthesis of reveromycin A—a spiroketal polyketide antibiotic that inhibits bone resorption and osteoclast-mediated tumor metastasis—4-(allyloxy)-4-oxobutanoic acid (designated intermediate XVII) was employed as the acylating agent for a complex spiroketal alcohol intermediate, using DCC/DMAP in dichloromethane to afford the ester XVIII [1]. The allyl ester remained intact through subsequent desilylation (HF/pyridine/THF), Dess–Martin oxidation, Horner–Wadsworth–Emmons olefination, and DDQ-mediated deprotection steps before serving as the handle for late-stage manipulation [1]. This validated multi-step sequence demonstrates that the monoallyl succinate moiety survives orthogonal synthetic operations that would compromise a methyl or benzyl ester—including fluoride-mediated desilylation (which can cleave methyl esters via alkoxide generation) and oxidative conditions (which are compatible with the allyl group but can oxidize benzylic esters) [1][2]. No alternative succinate monoester has documented comparable multi-step compatibility in a published total synthesis of equivalent complexity.

Natural product total synthesis Drug intermediate Spiroketal antibiotics Process chemistry

Where 4-(Allyloxy)-4-oxobutanoic Acid Delivers Differentiated Utility: Evidence-Linked Application Scenarios


Orthogonal Protecting-Group Strategy in Multi-Step Organic Synthesis

In synthetic sequences requiring sequential deprotection of multiple carboxyl groups, 4-(allyloxy)-4-oxobutanoic acid serves as a carboxyl synthon whose allyl ester can be chemoselectively removed in the presence of methyl, ethyl, or benzyl esters. The free-radical deallylation protocol (ACVA, H₂O, 80 °C) achieves 91% conversion of the allyl ester with zero detectable methyl ester cleavage [1], while Pd(0)-catalyzed conditions provide an alternative neutral cleavage pathway compatible with acid- and base-sensitive functionality . This orthogonality is unavailable with any saturated alkyl monoester pair and is particularly valuable in peptide, polyketide, and heterocyclic synthesis where multiple carboxyl protection states must be independently addressed.

Methanol-Free Insulin Secretagogue Research and Metabolic Probe Development

Investigators studying succinate-mediated insulinotropic signaling can replace monomethyl or dimethyl succinate with 4-(allyloxy)-4-oxobutanoic acid to preserve in vivo insulinotropic potency (validated at 2 μmol/g i.v. in rats [1]) while eliminating methanol as a confounding hydrolytic byproduct. This substitution is critical for chronic-dosing studies where cumulative methanol exposure would confound toxicity readouts, and for any program considering translational development where regulatory agencies would flag methanol-liable esters as unacceptable for human use [1]. The broader class of non-methyl succinate monoesters (ethyl, propyl, isopropyl, allyl) all share this advantage, but the allyl variant uniquely adds the orthogonal deprotection and polymerization capabilities documented above.

Synthesis of Linear Acid-Functional Copolymers for Adhesives, Dispersants, and Surface Modification

When copolymerized with vinyl acetate under standard radical conditions, 4-(allyloxy)-4-oxobutanoic acid incorporates as a pendant carboxylic acid-bearing comonomer that produces linear or lightly branched thermoplastic copolymers [1]. This contrasts with diallyl succinate, which generates crosslinked thermoset networks through cyclopolymerization of its two allyl groups . The monoallyl architecture thus enables the preparation of solvent-processable, acid-functional resins suitable for adhesion promotion, pigment dispersion, reverse-osmosis membrane scale inhibition, and reactive compatibilization—applications where crosslinked diallyl succinate networks would be unprocessable after polymerization.

Late-Stage Functionalization Handle in Complex Natural Product and Drug Candidate Synthesis

The documented use of 4-(allyloxy)-4-oxobutanoic acid as intermediate XVII in the total synthesis of reveromycin A validates its compatibility with a demanding sequence of transformations including fluoride-mediated desilylation, Dess–Martin periodinane oxidation, Horner–Wadsworth–Emmons chain extension, and DDQ-mediated oxidative deprotection [1]. For medicinal chemistry groups building screening libraries or optimizing lead compounds, stocking this monoester provides a pre-validated building block whose allyl handle survives the most common harsh transformations in the modern synthetic arsenal while remaining available for late-stage diversification via olefin metathesis, Heck coupling, or thiol-ene click chemistry.

Quote Request

Request a Quote for 4-(allyloxy)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.